Cas no 2034595-84-9 ({[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate)
L'acetato di {[2-idrossi-2-(1-metil-1H-indol-5-il)etil]carbamoil}metile è un composto organico con una struttura ibrida che combina un gruppo indolico metilato con una funzionalità carbamoil-idrossietilica esterificata. La presenza del gruppo idrossile in posizione β rispetto all'indolo conferisce potenziale reattività per ulteriori modifiche chimiche, mentre l'estere acetilico offre migliorata stabilità e lipofilia. La struttura indolica suggerisce possibili interazioni con sistemi biologici, rendendo il composto interessante per applicazioni farmacologiche o come intermedio sintetico. La combinazione di polarità (gruppo carbamoile) e porzione idrofobica (anello indolico) può favorire proprietà di trasporto ottimali attraverso membrane biologiche. La protezione come estere acetato migliora la manipolazione del composto in condizioni sintetiche.
2034595-84-9 structure
Product Name:{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate
Numero CAS:2034595-84-9
MF:C15H18N2O4
MW:290.314424037933
CID:5552729
PubChem ID:91817699
Update Time:2025-07-22
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-((2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)amino)-2-oxoethyl acetate
- AKOS026693785
- [2-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]amino]-2-oxoethyl] acetate
- 2034595-84-9
- F6521-7447
- {[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate
-
- Inchi: 1S/C15H18N2O4/c1-10(18)21-9-15(20)16-8-14(19)12-3-4-13-11(7-12)5-6-17(13)2/h3-7,14,19H,8-9H2,1-2H3,(H,16,20)
- Chiave InChI: LDSWPRXHOMQTSA-UHFFFAOYSA-N
- Sorrisi: OC(CNC(COC(C)=O)=O)C1C=CC2=C(C=CN2C)C=1
Proprietà calcolate
- Massa esatta: 290.12665706g/mol
- Massa monoisotopica: 290.12665706g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 388
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 80.6Ų
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6521-7447-2μmol |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-5μmol |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-10μmol |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-20μmol |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-1mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-2mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-3mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-4mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-5mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6521-7447-10mg |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate |
2034595-84-9 | 10mg |
$79.0 | 2023-09-08 |
{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
2034595-84-9 ({[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]carbamoyl}methyl acetate) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso